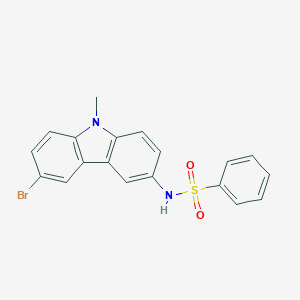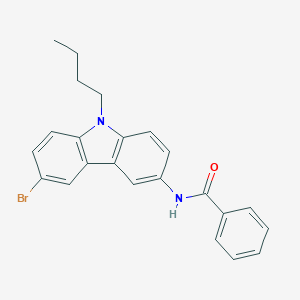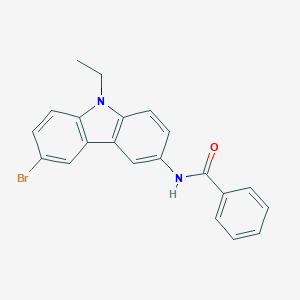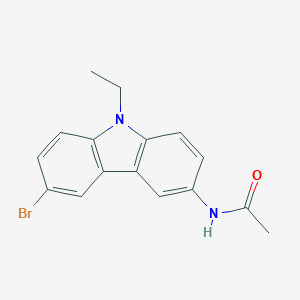![molecular formula C20H26N2O4S B279036 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to investigate the role of the noradrenergic system in various physiological and pathological conditions.
Mécanisme D'action
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine selectively targets noradrenergic neurons in the brain and causes their degeneration. It does this by entering the neurons and causing oxidative stress, leading to the formation of free radicals and ultimately cell death. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has a high affinity for the noradrenergic transporter, which is responsible for the reuptake of norepinephrine, leading to its accumulation in the neurons and subsequent degeneration.
Biochemical and physiological effects:
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine-induced noradrenergic denervation has been shown to have a wide range of effects on behavior and physiology. It has been shown to impair learning and memory, increase anxiety and depression-like behavior, and alter circadian rhythms. Noradrenergic denervation has also been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has several advantages for laboratory experiments. It is a highly selective neurotoxin that targets noradrenergic neurons, allowing for the investigation of the specific role of the noradrenergic system in various physiological and pathological conditions. It is also relatively easy to administer and has a long-lasting effect, allowing for the study of long-term changes in behavior and physiology. However, 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has several limitations, including its potential to cause non-specific effects and its toxicity at high doses.
Orientations Futures
There are several future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine. One area of interest is the role of the noradrenergic system in drug addiction and withdrawal. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to attenuate the behavioral and neurochemical effects of drugs of abuse, suggesting a potential therapeutic application. Another area of interest is the role of the noradrenergic system in aging and age-related cognitive decline. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to accelerate age-related cognitive decline, suggesting a potential target for therapeutic intervention. Finally, the development of more selective noradrenergic neurotoxins could allow for a more precise investigation of the role of the noradrenergic system in various physiological and pathological conditions.
Méthodes De Synthèse
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethylphenylpiperazine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been extensively used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been used to study the effects of noradrenergic denervation on behavior, cognition, and neurodegeneration. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has also been used to investigate the role of the noradrenergic system in stress, anxiety, depression, and drug addiction.
Propriétés
Nom du produit |
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine |
|---|---|
Formule moléculaire |
C20H26N2O4S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-15-11-16(2)13-17(12-15)21-7-9-22(10-8-21)27(23,24)18-5-6-19(25-3)20(14-18)26-4/h5-6,11-14H,7-10H2,1-4H3 |
Clé InChI |
UABDRNKGJBRUSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
SMILES canonique |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)


![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)




![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)